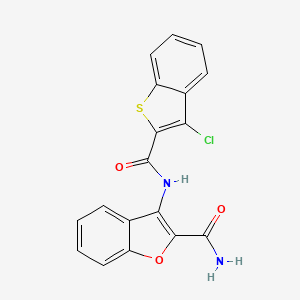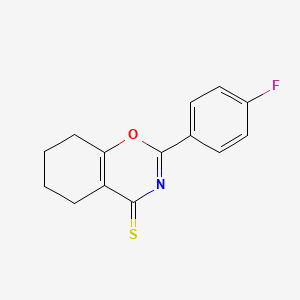![molecular formula C25H17ClN4O2 B6576639 2-[3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline CAS No. 797774-15-3](/img/structure/B6576639.png)
2-[3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline” is a complex organic molecule that contains several functional groups and structural motifs, including furan rings, a pyrazole ring, a quinazoline moiety, and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of furan rings, a pyrazole ring, a quinazoline moiety, and a phenyl group. These structural motifs could potentially confer interesting chemical properties to the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, furan derivatives are known to undergo a variety of chemical reactions. For example, furfural can condense with nitromethane in a basic medium to yield 2-(2-Nitrovinyl)furan .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Furan derivatives generally have a density of around 1160 kg/m^3 and boil at around 161.7°C .Wissenschaftliche Forschungsanwendungen
2-[3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline has been found to have potential applications in a variety of scientific research areas. It has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties, making it a potential candidate for the development of new drugs. In addition, this compound has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation and pain. Furthermore, this compound has been found to possess antioxidant activity and to be a promising agent for the treatment of cancer.
Wirkmechanismus
The mechanism of action of 2-[3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline is not fully understood. However, it is believed that this compound acts as an inhibitor of COX-2, which is involved in the regulation of inflammation and pain. In addition, this compound has been found to possess antioxidant activity, which may be responsible for its ability to reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-fungal, and anti-bacterial properties, making it a potential candidate for the development of new drugs. In addition, this compound has been found to be a potent inhibitor of the enzyme COX-2, which is involved in the regulation of inflammation and pain. Furthermore, this compound has been found to possess antioxidant activity and to be a promising agent for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline in laboratory experiments include its relatively simple synthesis process, its wide range of biochemical and physiological effects, and its potential for the development of new drugs. However, there are also some limitations to using this compound in laboratory experiments. For example, the mechanism of action of this compound is not fully understood, and it is not known if it is safe for human use.
Zukünftige Richtungen
The potential applications of 2-[3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline are vast, and there are many possible future directions for its use. These include further research into its mechanism of action, its potential for the development of new drugs, and its use as an antioxidant and anti-inflammatory agent. In addition, further research into the safety and efficacy of this compound in humans is needed in order to determine its potential for clinical use. Finally, further research into the synthesis of this compound and its derivatives is needed in order to improve the efficiency and cost-effectiveness of its production.
Synthesemethoden
2-[3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline can be synthesized using a two-step process. The first step involves the condensation of the 2-chloro-4-phenylquinazoline with furan-2-ylmethylene malononitrile, followed by the reaction of the resulting product with 3-chloro-2-furanmethanol. The second step involves the reaction of the product with benzylhydrazine to yield this compound. The entire synthesis process is relatively simple and can be completed in a short amount of time.
Eigenschaften
IUPAC Name |
2-[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN4O2/c26-17-10-11-19-18(14-17)24(16-6-2-1-3-7-16)28-25(27-19)30-21(23-9-5-13-32-23)15-20(29-30)22-8-4-12-31-22/h1-14,21H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVNKTFWLQBIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2E)-3-(2-methoxyethyl)-2-{[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6576556.png)
![propyl 4-{[7-(cyclopropanecarbonyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B6576565.png)
![8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B6576566.png)
![8-bromo-7-[2-hydroxy-3-(naphthalen-2-yloxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576582.png)
![4-[5-(4-methoxyphenyl)pyrimidin-2-yl]morpholine](/img/structure/B6576589.png)
![6-(4-fluorophenyl)-3-(2-methylphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B6576596.png)

![3-fluoro-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6576613.png)
![6-ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6576616.png)


![2-(2-methylpropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B6576634.png)
![(2Z)-N-acetyl-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6576637.png)
![3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1??,2,4-benzothiadiazine-1,1-dione](/img/structure/B6576645.png)